molecular formula C20H28O3 B13846136 (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid

Cat. No.: B13846136
M. Wt: 316.4 g/mol
InChI Key: KEEHJLBAOLGBJZ-ADUQSEPCSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 is a deuterated derivative of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester. This compound is a fatty acid ester, where the hydrogen atoms at specific positions are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with ethanol-d5. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or chromatography.

Industrial Production Methods

Industrial production of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The use of deuterated ethanol is crucial to incorporate deuterium into the final product.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 is used in various scientific research fields:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.

    Biology: Helps in studying the role of fatty acids in cellular processes and signaling.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.

    Industry: Used in the development of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated counterpart. The presence of deuterium affects the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester: The non-deuterated version of the compound.

    (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester: A similar ester with a methyl group instead of an ethyl group.

    (Z,Z)-5,11-Eicosadienoic Acid: The free acid form of the compound.

Uniqueness

The uniqueness of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 lies in the presence of deuterium, which provides distinct advantages in research applications. Deuterium’s higher mass compared to hydrogen leads to different kinetic isotope effects, making it a valuable tool for studying reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14-

InChI Key

KEEHJLBAOLGBJZ-ADUQSEPCSA-N

Isomeric SMILES

C/C(=C/C=C/C(=C\C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C

Origin of Product

United States

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